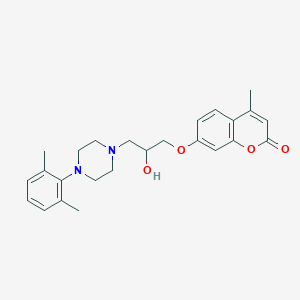

7-(3-(4-(2,6-二甲苯基)哌嗪-1-基)-2-羟基丙氧基)-4-甲基-2H-色满-2-酮

描述

The compound is a derivative of chromen-2-one, which is a class of compounds known as coumarins. Coumarins are often found in plants and have various biological activities. The molecule also contains a piperazine ring, which is a common feature in many pharmaceuticals .

Molecular Structure Analysis

The compound contains a chromen-2-one moiety, a piperazine ring, and a dimethylphenyl group. These groups are all fairly rigid, which could influence how the molecule interacts with potential targets .Chemical Reactions Analysis

Piperazine rings can act as bidentate ligands, binding to two sites on a metal atom, in coordination chemistry . The carbonyl group in the chromen-2-one moiety could potentially undergo nucleophilic addition reactions .Physical and Chemical Properties Analysis

The physical and chemical properties would depend on the specific structure of the compound. Generally, compounds containing aromatic rings and polar groups (like the carbonyl group in chromen-2-one) have higher melting points and are more likely to be soluble in polar solvents .科学研究应用

合成和生物学评估

抗菌和抗真菌活性:一项研究描述了噻唑烷酮衍生物的合成及其对各种细菌和真菌的抗菌活性的评估。这些化合物由色满-2-酮中间体合成,显示出显着的活性,表明类似化合物有可能用于抗菌应用 (Patel、Kumari 和 Patel,2012)。

抗肿瘤活性:另一项研究重点关注合成黄酮的哌嗪衍生物,展示了有效的抗炎和抗菌活性。这些衍生物经过评估,了解它们对促炎细胞因子的影响,并显示出有希望的结果,表明在治疗炎症相关疾病中具有潜在应用 (Hatnapure 等,2012)。

雌激素受体结合和抗增殖活性:一项研究合成了嘧啶-哌嗪-色满和喹啉共轭物,评估了它们的雌激素受体结合亲和力和对癌细胞系的细胞毒活性。一些化合物表现出显着的抗增殖活性,表明在癌症治疗应用中具有潜力 (Parveen 等,2017)。

化学合成和表征

- 合成技术:关于色满-2-酮衍生物的新型合成方法的研究突出了在温和条件下的高效多组分合成。这些方法为开发具有潜在治疗用途的化合物提供了基础,包括合成与所讨论化合物类似的化合物 (Amirnejad 等,2013)。

作用机制

Target of Action

The primary target of this compound is the alpha1-adrenergic receptors (α1-ARs) . These receptors are a class of G-protein-coupled receptors (GPCRs) and have been associated with numerous neurodegenerative and psychiatric conditions . They are also targets for the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine .

Mode of Action

The compound interacts with its targets, the α1-ARs, by binding to themIt is known that the binding of certain compounds to these receptors can lead to a variety of physiological responses, including the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate .

Biochemical Pathways

The compound’s interaction with α1-ARs affects various biochemical pathways. The activation or blockade of these receptors is a major therapeutic approach for the treatment of numerous disorders such as cardiac hypertrophy, congestive heart failure, hypertension, angina pectoris, cardiac arrhythmias, depression, benign prostate hyperplasia, anaphylaxis, asthma, and hyperthyroidism .

Result of Action

The molecular and cellular effects of the compound’s action are largely dependent on its interaction with α1-ARs. By binding to these receptors, the compound can influence a variety of physiological processes, potentially leading to therapeutic effects in the treatment of various neurological conditions .

安全和危害

未来方向

生化分析

Biochemical Properties

7-(3-(4-(2,6-dimethylphenyl)piperazin-1-yl)-2-hydroxypropoxy)-4-methyl-2H-chromen-2-one: plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to bind to alpha1-adrenergic receptors, which are G-protein-coupled receptors involved in the contraction of smooth muscles in blood vessels and other tissues . The interaction with these receptors suggests potential therapeutic applications in treating conditions such as hypertension and cardiac arrhythmias.

Cellular Effects

The effects of 7-(3-(4-(2,6-dimethylphenyl)piperazin-1-yl)-2-hydroxypropoxy)-4-methyl-2H-chromen-2-one on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its binding to alpha1-adrenergic receptors can lead to changes in intracellular calcium levels, affecting muscle contraction and relaxation . Additionally, it may impact gene expression by altering the activity of transcription factors involved in the regulation of genes associated with cell growth and differentiation.

Molecular Mechanism

The molecular mechanism of 7-(3-(4-(2,6-dimethylphenyl)piperazin-1-yl)-2-hydroxypropoxy)-4-methyl-2H-chromen-2-one involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to alpha1-adrenergic receptors, leading to the activation of downstream signaling pathways that involve the production of second messengers such as cyclic AMP (cAMP) and inositol triphosphate (IP3) . These second messengers play crucial roles in regulating various cellular functions, including metabolism, gene expression, and cell proliferation.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 7-(3-(4-(2,6-dimethylphenyl)piperazin-1-yl)-2-hydroxypropoxy)-4-methyl-2H-chromen-2-one change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential effects on cellular function, including alterations in cell signaling and gene expression.

Dosage Effects in Animal Models

The effects of 7-(3-(4-(2,6-dimethylphenyl)piperazin-1-yl)-2-hydroxypropoxy)-4-methyl-2H-chromen-2-one vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as reducing blood pressure and improving cardiac function . At higher doses, it may cause toxic or adverse effects, including liver and kidney damage. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing significant harm.

Metabolic Pathways

7-(3-(4-(2,6-dimethylphenyl)piperazin-1-yl)-2-hydroxypropoxy)-4-methyl-2H-chromen-2-one: is involved in various metabolic pathways. It interacts with enzymes and cofactors that play roles in its metabolism and elimination from the body. The compound may affect metabolic flux and metabolite levels by modulating the activity of enzymes involved in its biotransformation . Understanding these metabolic pathways is crucial for optimizing the compound’s therapeutic potential and minimizing adverse effects.

Transport and Distribution

The transport and distribution of 7-(3-(4-(2,6-dimethylphenyl)piperazin-1-yl)-2-hydroxypropoxy)-4-methyl-2H-chromen-2-one within cells and tissues are essential for its biological activity. The compound interacts with transporters and binding proteins that facilitate its movement across cell membranes and its accumulation in specific tissues . These interactions influence the compound’s localization and its ability to exert its effects on target cells and tissues.

Subcellular Localization

The subcellular localization of 7-(3-(4-(2,6-dimethylphenyl)piperazin-1-yl)-2-hydroxypropoxy)-4-methyl-2H-chromen-2-one is critical for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . Its localization can affect its interactions with biomolecules and its ability to modulate cellular processes. Understanding the subcellular distribution of the compound is essential for elucidating its mechanism of action and optimizing its therapeutic potential.

属性

IUPAC Name |

7-[3-[4-(2,6-dimethylphenyl)piperazin-1-yl]-2-hydroxypropoxy]-4-methylchromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H30N2O4/c1-17-5-4-6-18(2)25(17)27-11-9-26(10-12-27)15-20(28)16-30-21-7-8-22-19(3)13-24(29)31-23(22)14-21/h4-8,13-14,20,28H,9-12,15-16H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZLXXJDXPNXCGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)N2CCN(CC2)CC(COC3=CC4=C(C=C3)C(=CC(=O)O4)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H30N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801119553 | |

| Record name | 7-[3-[4-(2,6-Dimethylphenyl)-1-piperazinyl]-2-hydroxypropoxy]-4-methyl-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801119553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

422.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

878416-62-7 | |

| Record name | 7-[3-[4-(2,6-Dimethylphenyl)-1-piperazinyl]-2-hydroxypropoxy]-4-methyl-2H-1-benzopyran-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=878416-62-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-[3-[4-(2,6-Dimethylphenyl)-1-piperazinyl]-2-hydroxypropoxy]-4-methyl-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801119553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 2-[(4-ethylbenzoyl)amino]benzoate](/img/structure/B501503.png)